

# Spectral Properties of Reactive Violet 5: A Technical Guide

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## Compound of Interest

Compound Name: Reactive Violet 5

Cat. No.: B1142343

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## Introduction

**Reactive Violet 5** (RV5), also known by its Colour Index name C.I. 18097, is a monoazo dye belonging to the reactive class of dyes.<sup>[1]</sup> Its chemical structure features a single azo bond ( $-N=N-$ ) and it is often used as a metal complex.<sup>[1]</sup> Primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, silk, and linen, it provides a vibrant purple hue.<sup>[1]</sup> While its primary application is in dyeing and printing, understanding its spectral properties is crucial for various research and development applications, including the development of analytical methods, environmental monitoring of textile effluents, and potentially for niche applications in biotechnology where well-characterized chromophores are required.

This technical guide provides a comprehensive overview of the currently available spectral properties of **Reactive Violet 5**, outlines detailed experimental protocols for its characterization, and presents this information in a format accessible to researchers, scientists, and professionals in drug development.

## Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of **Reactive Violet 5** is presented in Table 1. It is important to note that while the maximum absorption wavelength is well-documented, specific quantitative data such as molar absorptivity and fluorescence quantum yield are not readily available in the reviewed scientific literature.

Table 1: Physicochemical and Spectral Properties of **Reactive Violet 5**

Property	Value	Reference(s)
Chemical Identity		
Common Name	Reactive Violet 5	[1]
C.I. Name	C.I. Reactive Violet 5, C.I. 18097	[1]
CAS Registry Number	12226-38-9	[1]
Molecular Formula	C <sub>20</sub> H <sub>16</sub> N <sub>3</sub> Na <sub>3</sub> O <sub>15</sub> S <sub>4</sub>	[1]
Molecular Weight	735.59 g/mol	[1]
UV-Visible Absorption		
Maximum Absorption Wavelength (λ <sub>max</sub> )	~560 nm	[2]
Secondary Absorption Peak (UV)	~220 nm	[3][4]
Molar Absorptivity (ε)	Data not available	
Fluorescence Emission		
Emission Wavelength	Data not available	
Excitation Wavelength	Data not available	
Quantum Yield (Φ <sub>f</sub> )	Data not available	
Solvatochromic Effects		
Behavior in Different Solvents	Data not available	

## Experimental Protocols

To facilitate further research and characterization of **Reactive Violet 5**, detailed experimental protocols for determining its key spectral properties are provided below.

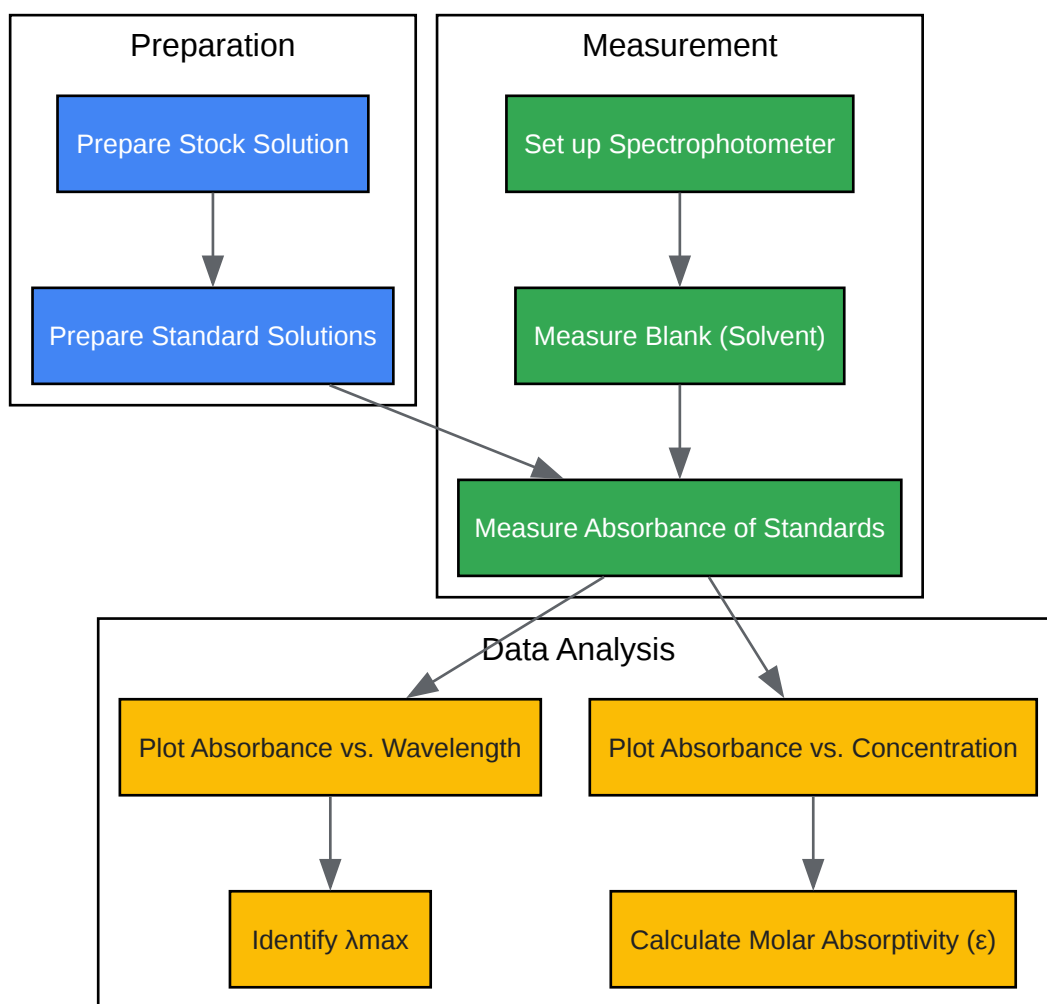
# Determination of UV-Vis Absorption Spectrum and Molar Absorptivity

This protocol outlines the procedure for measuring the UV-Vis absorption spectrum of **Reactive Violet 5** and determining its molar absorptivity.

## Methodology

- Materials and Reagents:
  - **Reactive Violet 5** dye powder
  - Distilled or deionized water (or other appropriate solvent)
  - Volumetric flasks (e.g., 100 mL, 10 mL)
  - Pipettes
  - Quartz cuvettes (1 cm path length)
  - UV-Vis spectrophotometer
- Preparation of Stock Solution:
  - Accurately weigh a small amount of **Reactive Violet 5** dye powder.
  - Dissolve the dye in a known volume of solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.
- Preparation of Standard Solutions:
  - Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
- UV-Vis Spectrophotometer Measurement:
  - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

- Set the wavelength range for scanning (e.g., 200-800 nm).
- Use the solvent as a blank to zero the instrument.
- Measure the absorbance of each standard solution in a quartz cuvette.
- Data Analysis:
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - According to the Beer-Lambert law ( $A = \epsilon cl$ ), plot a calibration curve of absorbance at  $\lambda_{\text{max}}$  versus the concentration of the standard solutions.<sup>[2]</sup>
  - The molar absorptivity ( $\epsilon$ ) can be calculated from the slope of the linear regression of the calibration curve (slope =  $\epsilon \times l$ , where  $l$  is the path length of the cuvette, typically 1 cm).



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Workflow for UV-Vis Spectroscopy and Molar Absorptivity Determination.

## Characterization of Fluorescence Properties

This protocol describes the methodology for determining the fluorescence emission spectrum and relative quantum yield of **Reactive Violet 5**.

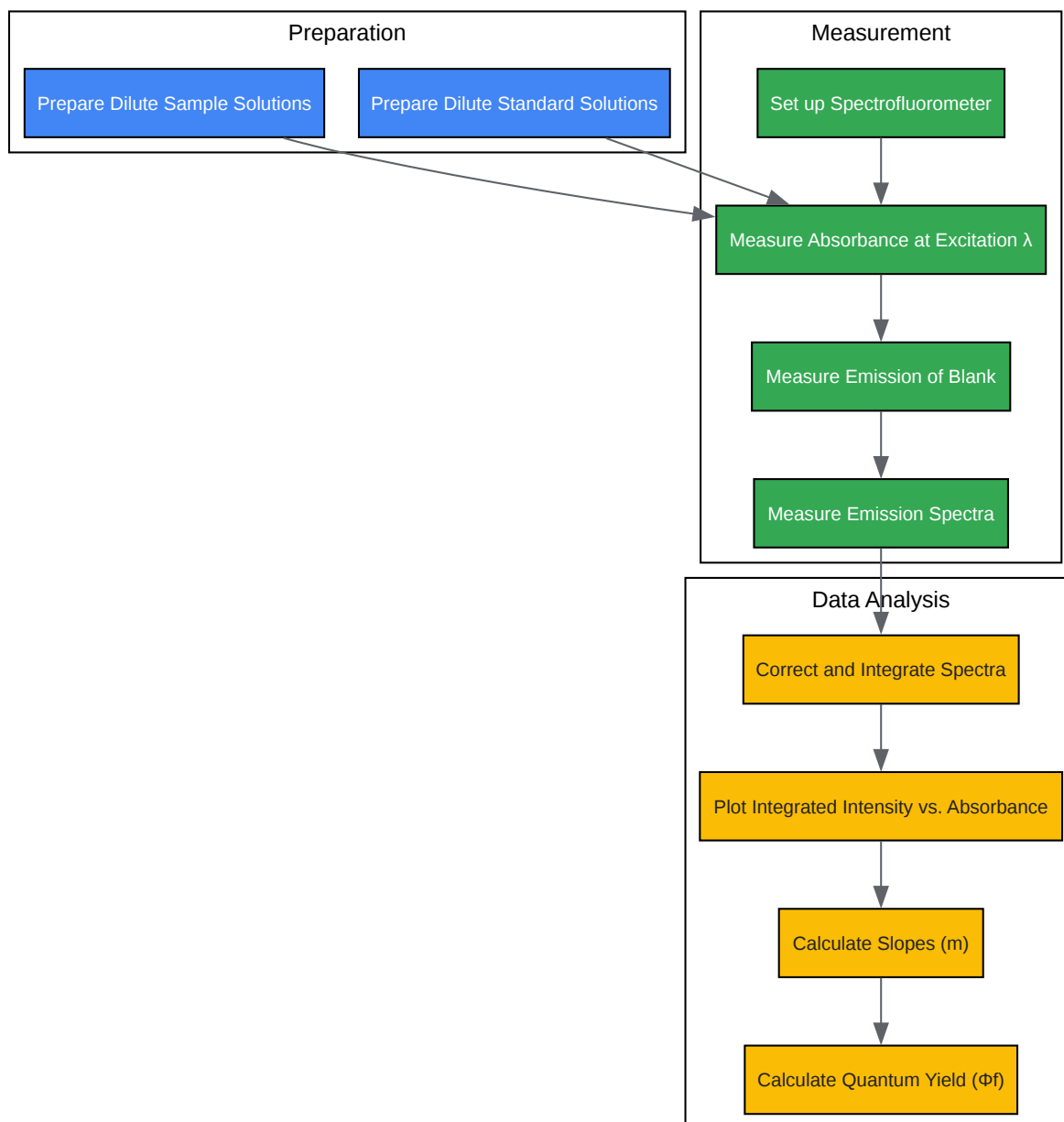
### Methodology

- Materials and Reagents:
  - **Reactive Violet 5** dye solution (prepared as in the UV-Vis protocol)
  - A fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., Rhodamine 6G in ethanol)
  - Appropriate solvent(s)
  - Quartz fluorescence cuvettes (1 cm path length, four polished sides)
  - Spectrofluorometer
- Instrument Setup:
  - Turn on the spectrofluorometer and allow the lamp to stabilize.
  - Set the excitation wavelength to the  $\lambda_{\text{max}}$  determined from the UV-Vis absorption spectrum.
  - Set the emission wavelength range to scan (e.g., from the excitation wavelength +10 nm to 800 nm).
  - Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio. These settings must remain constant for all measurements.
- Measurement of Fluorescence Emission:

- Prepare a series of dilute solutions of both the **Reactive Violet 5** sample and the fluorescent standard, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
- Measure the fluorescence emission spectrum of the solvent blank.
- Measure the fluorescence emission spectra of the series of sample and standard solutions.
- Quantum Yield Calculation (Relative Method):
  - Correct the emission spectra for the instrument's response and subtract the solvent blank spectrum.
  - Integrate the area under the corrected emission spectrum for each sample and standard solution.
  - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
  - The fluorescence quantum yield ( $\Phi_f$ ) of the sample can be calculated using the following equation:

$$\Phi_{f,\text{sample}} = \Phi_{f,\text{standard}} \times (m_{\text{sample}} / m_{\text{standard}}) \times (\eta_{\text{standard}}^2 / \eta_{\text{sample}}^2)$$

where 'm' is the slope of the integrated fluorescence intensity vs. absorbance plot, and ' $\eta$ ' is the refractive index of the solvent.



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Workflow for Fluorescence Quantum Yield Determination.

## Conclusion

**Reactive Violet 5** is a commercially significant azo dye with well-established applications in the textile industry. Its fundamental spectral characteristic, the maximum absorption wavelength in the visible spectrum, is consistently reported to be around 560 nm. However, a comprehensive photophysical characterization, including its molar absorptivity, fluorescence emission properties, and solvatochromic behavior, is not readily available in the public domain. The experimental protocols provided in this guide offer a systematic approach for researchers to determine these crucial parameters. A full spectral characterization of **Reactive Violet 5** would not only be valuable for fundamental research but could also expand its potential applications into areas requiring well-defined chromophoric and potentially fluorescent molecules.

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